Pyrantel hydrochloride
Description
Historical Trajectory of Pyrantel (B1679900) Discovery and Development
The journey of pyrantel began in the late 1950s with screening programs initiated by researchers at Pfizer. researchgate.net These programs were designed to identify compounds with potent anthelmintic properties. This research led to the initial description of pyrantel in 1965. drugbank.comwikipedia.orgdrugbank.com The first compound of this new class, known as the tetrahydropyrimidines, was introduced as an anthelmintic in 1966. researchgate.net
The discovery was a result of a systematic search for cyclic amidines that possessed favorable pharmacokinetic characteristics for combating parasitic worm infections. drugbank.comdrugbank.com The development of pyrantel and its analogues, such as morantel (B1676740) and oxantel (B1663009), marked a significant advancement in both veterinary and human medicine for treating helminthiasis. researchgate.net
Evolution of Pyrantel as a Pharmacological Agent
Pyrantel is a synthetic pyrimidine (B1678525) derivative that functions as a depolarizing neuromuscular blocking agent. patsnap.comtargetmol.com It acts as a selective agonist for the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the muscle cells of nematodes. targetmol.comresearchgate.net This interaction mimics the action of acetylcholine, but unlike the natural neurotransmitter, pyrantel is not easily broken down, leading to sustained muscle contraction and spastic paralysis of the worm. patsnap.comnih.gov This paralysis causes the helminths to lose their grip on the intestinal wall, after which they are expelled from the host's body through natural peristaltic action. patsnap.comwikipedia.org
Research has shown that pyrantel is significantly more potent than acetylcholine in contracting the muscle strips of Ascaris, a genus of parasitic roundworms. nih.gov The pharmacological properties of pyrantel and its analogues have been extensively compared to other anthelmintics, such as piperazine, which causes a flaccid paralysis of the worms. nih.gov Studies on isolated Ascaris suum muscle vesicles using the patch-clamp technique have confirmed that pyrantel is an acetylcholine agonist, activating cation-selective channels and leading to depolarization. nih.gov
The hydrochloride salt of pyrantel is one of the forms in which this compound is utilized. targetmol.com Other common forms include pyrantel pamoate and pyrantel tartrate, with the pamoate salt being poorly absorbed from the gastrointestinal tract, which enhances its efficacy against intestinal parasites. drugbank.comontosight.ai The chemical structure of pyrantel allows for the synthesis of various analogues, which has been an area of ongoing research to expand its spectrum of activity. researchgate.netacs.org
Table 1: Chemical and Pharmacological Properties of Pyrantel
| Property | Description |
|---|---|
| Chemical Class | Tetrahydropyrimidine (B8763341) researchgate.net |
| IUPAC Name | 1-Methyl-2-[(E)-2-(2-thienyl)vinyl]-5,6-dihydro-4H-pyrimidine wikipedia.org |
| Molecular Formula | C11H14N2S wikipedia.org |
| Molar Mass | 206.31 g·mol−1 wikipedia.org |
| Mechanism of Action | Nicotinic Acetylcholine Receptor (nAChR) Agonist targetmol.comresearchgate.net |
| Primary Effect | Spastic paralysis of nematodes wikipedia.orgresearchgate.net |
Pyrantel in Contemporary Anthelmintic Research Paradigms
Modern research on pyrantel focuses on several key areas, including the challenge of anthelmintic resistance. Resistance to pyrantel has been documented in various nematode populations, particularly in veterinary medicine. For instance, resistance has been reported in the canine hookworm Ancylostoma caninum and in cyathostomins, a group of small strongyles that infect horses. nih.govvettimes.comresearchgate.net Studies have shown a lack of efficacy of pyrantel in reducing fecal egg counts in certain dog populations, suggesting widespread resistance in some regions. researchgate.net Research is ongoing to understand the genetic basis of this resistance, with studies investigating mutations in genes such as the β-tubulin isotype-1 gene. researchgate.netcliniciansbrief.com
Another area of contemporary research involves the use of pyrantel in combination with other anthelmintic agents to enhance efficacy and combat resistance. For example, pyrantel has been studied in combination with oxantel and praziquantel (B144689). researchgate.net The development of new pyrimidine derivatives and analogues of pyrantel also continues to be an active field of investigation, with the aim of creating novel anthelmintic agents with improved properties. acs.orgresearchgate.net
Furthermore, the discovery that the newer anthelmintic tribendimidine (B44561) shares the same mechanism of action as levamisole (B84282) and pyrantel—acting as an L-type nicotinic acetylcholine receptor agonist—has important implications for drug combination strategies and managing resistance. plos.org This highlights the continued relevance of pyrantel's pharmacological profile in the development of future anthelmintic therapies.
Structure
3D Structure of Parent
Properties
CAS No. |
26155-20-4 |
|---|---|
Molecular Formula |
C11H15ClN2S |
Molecular Weight |
242.77 g/mol |
IUPAC Name |
1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine;hydrochloride |
InChI |
InChI=1S/C11H14N2S.ClH/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;/h2,4-6,9H,3,7-8H2,1H3;1H/b6-5+; |
InChI Key |
ZYCUDGIOGBIKAV-IPZCTEOASA-N |
Isomeric SMILES |
CN1CCCN=C1/C=C/C2=CC=CS2.Cl |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC=CS2.Cl |
Origin of Product |
United States |
Mechanistic Insights into Pyrantel Action
Elucidation of Pyrantel (B1679900) as a Depolarizing Neuromuscular Blocking Agent
Pyrantel hydrochloride is a widely used anthelmintic agent that exerts its effect by acting as a depolarizing neuromuscular blocking agent, specifically targeting parasitic worms. This mechanism of action leads to the paralysis and subsequent expulsion of helminths from the host's gastrointestinal tract.
The primary mode of action for pyrantel involves the stimulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) on the muscle cells of susceptible nematodes. This binding mimics the action of the neurotransmitter acetylcholine, but with a crucial difference: pyrantel is not readily hydrolyzed by acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. This resistance to degradation leads to a persistent and prolonged depolarization of the muscle cell membrane.
This sustained depolarization results in a state of spastic or tetanic paralysis in the worms. The constant muscle contraction prevents the worms from maintaining their position within the host's intestines, causing them to "lose their grip" on the intestinal wall. The paralyzed worms are then eliminated from the body through the natural process of peristalsis.
Pharmacological studies have demonstrated that pyrantel and its analogs induce spastic paralysis in various animal models and cause contracture of isolated helminth muscle preparations. In studies on Ascaris muscle cells, pyrantel was shown to cause depolarization and an increased frequency of spike discharges, which are associated with muscle tension. This is in stark contrast to the action of piperazine, another anthelmintic, which causes hyperpolarization and relaxation of the worm's muscles.
The depolarizing effect of pyrantel is characterized by an initial sudden contraction of the helminth's muscles, followed by paralysis. This is a key feature of depolarizing neuromuscular blockers, which initially excite the muscle fiber before rendering it unresponsive to further stimulation. Pyrantel's action is largely selective for the neuromuscular systems of parasites, with minimal absorption from the host's gastrointestinal tract, which contributes to its safety profile.
| Feature | Description | References |
| Primary Mechanism | Acts as a depolarizing neuromuscular blocking agent. | |
| Molecular Target | Nicotinic acetylcholine receptors (nAChRs) on parasite muscle cells. | |
| Physiological Effect | Causes prolonged depolarization of the muscle membrane. | |
| Result in Helminth | Induces spastic paralysis, leading to detachment from the intestinal wall. | |
| Pharmacological Action | Mimics acetylcholine but is resistant to acetylcholinesterase. |
Role of Cholinesterase Modulation in Pyrantel's Pharmacodynamics
In addition to its primary action as a nicotinic acetylcholine receptor (nAChR) agonist, pyrantel also exhibits weak anticholinesterase activity. Cholinesterase is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, thereby terminating the signal for muscle contraction. By inhibiting this enzyme, pyrantel can indirectly increase the concentration and prolong the action of acetylcholine at the neuromuscular junction.
While the primary mechanism of pyrantel is its direct action on nAChRs, the modulation of cholinesterase activity is a secondary but significant component of its pharmacodynamics. This dual mechanism of action, combining direct receptor agonism with indirect enhancement of cholinergic transmission, makes pyrantel a highly effective anthelmintic agent. The combination of these effects ensures a robust and sustained muscle contraction that leads to the paralysis and expulsion of the parasites.
Comparative Pharmacodynamics with Other Cholinergic Anthelmintics (e.g., Levamisole (B84282), Oxantel (B1663009), Morantel)
This compound belongs to the class of cholinergic anthelmintics, which exert their effect by targeting the nicotinic acetylcholine receptors (nAChRs) in nematodes. This action leads to excessive stimulation of the parasite's neuromuscular system, resulting in spastic paralysis and subsequent expulsion from the host. While sharing this general mechanism, Pyrantel and other cholinergic anthelmintics like Levamisole, Oxantel, and Morantel (B1676740) exhibit distinct pharmacodynamic profiles, largely dictated by their differential affinities for various nAChR subtypes present in different nematode species.
The primary molecular target for these drugs is the nematode somatic muscle nAChR, a ligand-gated ion channel. Activation of this receptor by a cholinergic agonist causes an influx of cations, leading to membrane depolarization and muscle contraction. researchgate.net The sustained activation by these anthelmintics results in irreversible contraction and paralysis. nih.govnih.gov
Research has identified several pharmacologically distinct subtypes of nAChRs in nematodes, which explains the varying spectra of activity among cholinergic anthelmintics. nih.gov The three main subtypes initially characterized in Ascaris suum are:
L-subtype: Preferentially activated by Levamisole and Pyrantel. nih.govnih.gov
N-subtype: Preferentially activated by nicotine and Oxantel. nih.govnih.gov
B-subtype: Preferentially activated by bephenium. nih.gov
Pyrantel and Levamisole are potent agonists of the L-subtype nAChR. nih.govnih.gov Their structural similarities lead to a comparable mode of action, causing spastic paralysis in susceptible roundworms and hookworms. researchgate.netnih.gov However, subtle differences in their interaction with the receptor can lead to variations in potency and resistance profiles. For instance, in Haemonchus contortus, Levamisole was found to be more potent than Pyrantel in inducing its effects. nih.gov
Oxantel , a meta-oxyphenol analog of Pyrantel, demonstrates a significantly different pharmacodynamic profile. It is largely inactive against nematodes that are highly susceptible to Pyrantel but is particularly effective against whipworms (Trichuris spp.). researchgate.netnih.gov This selectivity is attributed to its potent agonistic activity at the N-subtype nAChR. nih.govnih.gov Furthermore, studies in Trichuris muris have identified a novel Oxantel-sensitive nAChR (O-subtype), which is a homomeric receptor composed of ACR-16-like subunits. mdpi.comnih.gov On this receptor, Oxantel acts as a potent agonist, while Pyrantel, Levamisole, and Morantel show little to no activity. mdpi.comnih.gov This highlights a clear pharmacological distinction driven by the molecular diversity of nAChRs in different parasitic species.
Morantel , a methyl ester analog of Pyrantel, also targets nematode nAChRs but exhibits its own unique selectivity. Research has identified a novel class of Morantel-sensitive nAChRs (Mor-R) in species like Haemonchus contortus and Parascaris equorum. researchgate.netsoton.ac.uk These receptors are composed of ACR-26 and ACR-27 subunits. Morantel is a specific and potent agonist of this receptor subtype, with Pyrantel showing some lesser activity, while Oxantel and Levamisole are inactive. researchgate.net
The differential selectivity of these anthelmintics is also influenced by the subunit composition of the nAChRs. Studies on Ascaris suum have shown that varying the ratio of two receptor subunits, Asu-UNC-38 and Asu-UNC-29, can generate receptors with distinct pharmacological properties. nih.govnih.gov A higher proportion of Asu-UNC-29 subunits results in a receptor more sensitive to Levamisole and Pyrantel (L-subtype characteristics), whereas a higher proportion of Asu-UNC-38 leads to a receptor more sensitive to nicotine and Oxantel (N-subtype characteristics). nih.govnih.gov
The following tables summarize the comparative pharmacodynamic properties of Pyrantel and related cholinergic anthelmintics based on available research findings.
Interactive Data Tables
Table 1: Comparative Agonist Activity on nAChR Subtypes
This table provides a summary of the preferential agonist activity of Pyrantel, Levamisole, Oxantel, and Morantel on different nematode nicotinic acetylcholine receptor (nAChR) subtypes.
| Anthelmintic | Primary Target nAChR Subtype | Key Nematode Targets | Relative Activity |
| Pyrantel | L-subtype | Roundworms, Hookworms | High |
| Mor-R subtype | Various parasitic nematodes | Moderate | |
| O-subtype (Trichuris) | Whipworms | Low / Inactive | |
| Levamisole | L-subtype | Roundworms, Hookworms | High |
| O-subtype (Trichuris) | Whipworms | Inactive | |
| Mor-R subtype | Various parasitic nematodes | Inactive / Partial Agonist | |
| Oxantel | N-subtype, O-subtype | Whipworms (Trichuris spp.) | High |
| L-subtype | Roundworms, Hookworms | Inactive | |
| Mor-R subtype | Various parasitic nematodes | Inactive | |
| Morantel | Mor-R subtype | Various parasitic nematodes | High |
| L-subtype | Roundworms, Hookworms | Moderate | |
| O-subtype (Trichuris) | Whipworms | Inactive |
Table 2: Pharmacodynamic Properties of Cholinergic Anthelmintics on Recombinant Receptors
This table presents a comparison of the effects of Pyrantel and other cholinergic anthelmintics on specific recombinant nAChRs expressed in Xenopus oocytes, providing a more detailed look at their molecular interactions.
| Receptor (Species) | Agonist | Potency / Efficacy | Reference |
| Tsu-ACR-16-like (O-subtype) (Trichuris suis) | Oxantel | Full agonist | nih.gov |
| Pyrantel | Moderate agonist | nih.gov | |
| Morantel | Weak agonist | nih.gov | |
| Levamisole | Weak agonist | nih.gov | |
| Tmu-ACR-16-like (O-subtype) (Trichuris muris) | Oxantel | Potent partial agonist | mdpi.comnih.gov |
| Pyrantel | Very weak agonist | mdpi.comnih.gov | |
| Morantel | Inactive | mdpi.comnih.gov | |
| Levamisole | Inactive | mdpi.comnih.gov | |
| Mor-R (ACR-26/ACR-27) (Haemonchus contortus) | Morantel | Potent agonist | researchgate.netsoton.ac.uk |
| Pyrantel | Moderate agonist | researchgate.netsoton.ac.uk | |
| Oxantel | Inactive | researchgate.net | |
| Levamisole | Inactive | researchgate.net | |
| Asu-UNC-29/38 (L-subtype like) (Ascaris suum) | Pyrantel | Potent agonist | nih.govnih.gov |
| Levamisole | Potent agonist | nih.govnih.gov | |
| Oxantel | Very weak agonist | nih.govresearchgate.net | |
| Asu-UNC-38/29 (N-subtype like) (Ascaris suum) | Oxantel | Potent agonist | nih.govnih.gov |
| Pyrantel | Very weak agonist | nih.govresearchgate.net | |
| Levamisole | Partial agonist | nih.gov |
Pharmacokinetic and Metabolic Research in Preclinical Models
Investigations into Pyrantel (B1679900) Absorption Dynamics in Animal Systems
The absorption of pyrantel following oral administration in animal models is a critical determinant of its systemic availability and its efficacy against gastrointestinal nematodes. Studies have shown that pyrantel's absorption can be rapid but is often incomplete, with significant variation observed across different animal species and, most notably, between different salt formulations of the drug. msdvetmanual.comnih.gov
After oral administration, peak blood levels are typically observed within 4 to 6 hours in animal models. msdvetmanual.com However, the extent of systemic absorption is generally low, a feature that is often advantageous for targeting parasites residing within the gastrointestinal lumen. nih.govresearchgate.netnih.govnih.gov Much of the administered dose, particularly of less soluble forms, is excreted unchanged in the feces. nih.govdrugbank.com In dogs, it has been noted that metabolites are excreted rapidly in the urine, accounting for up to 40% of the dose, while in ruminants, fecal excretion of the unchanged drug is the principal route. msdvetmanual.com
The salt form of pyrantel profoundly influences its physicochemical properties, particularly its aqueous solubility, which in turn governs its gastrointestinal absorption and bioavailability. msdvetmanual.comnih.gov The two most commonly studied forms in veterinary medicine are pyrantel pamoate (also known as embonate) and the more soluble tartrate and citrate (B86180) salts. msdvetmanual.comhorsesidevetguide.com
Pyrantel Pamoate: This salt is characterized by its poor solubility in water. nih.gov This feature intentionally limits its absorption from the gastrointestinal tract, thereby maintaining a high concentration of the active drug within the gut where target nematodes reside. msdvetmanual.comnih.govdrugbank.com This low systemic availability is considered a key advantage for treating intestinal parasites in species like horses, dogs, and cats. msdvetmanual.comnih.gov Preclinical studies in various species confirm this limited absorption. In cats, oral administration of pyrantel pamoate resulted in low plasma concentrations, with a mean peak concentration (Cmax) of just 0.11 µg/mL. nih.govnih.gov Similarly, a study in pigs demonstrated that the pamoate salt had a mean bioavailability of only 16%. nih.gov
Pyrantel Tartrate and Citrate: In contrast, the tartrate and citrate salts are more water-soluble and, consequently, are more readily absorbed into the systemic circulation. msdvetmanual.com Pyrantel tartrate is reported to be well-absorbed in pigs and dogs. msdvetmanual.com A pharmacokinetic study in pigs directly comparing the citrate and pamoate salts found that the citrate salt achieved a mean bioavailability of 41%, significantly higher than that of the pamoate form. nih.govvdoc.pub This higher systemic absorption makes these formulations less suitable for targeting parasites in the lower gastrointestinal tract. nih.gov
The table below summarizes key pharmacokinetic parameters for different pyrantel salts in various preclinical models.
| Animal Model | Salt Form | Mean Bioavailability (%) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Terminal Half-life (t½) |
| Pigs | Citrate | 41% nih.gov | Not Reported | Not Reported | Not Reported |
| Pigs | Pamoate | 16% nih.gov | Not Reported | Not Reported | Not Reported |
| Pigs | Intravenous | 100% | Not Applicable | Not Applicable | 1.75 h drugbank.comnih.gov |
| Cats | Pamoate | Not Reported | 0.11 µg/mL nih.govnih.gov | 1.91 h nih.govnih.gov | 1.36 h nih.govnih.gov |
Distribution Profile Characterization in Target Tissues of Animal Models
Following oral administration, the distribution of pyrantel is largely dictated by the extent of its gastrointestinal absorption. For the poorly absorbed pyrantel pamoate salt, the primary site of distribution and action is the gastrointestinal tract itself. nih.govnih.gov High concentrations are maintained within the gut lumen, which is the target location for the adult stages of most parasitic nematodes. nih.gov
For the fraction of pyrantel that is systemically absorbed, the liver is a key organ of distribution. drugbank.com The absorbed compound is transported to the liver where it undergoes rapid and extensive metabolism. msdvetmanual.comdrugbank.com This efficient hepatic clearance helps explain the general absence of systemic anthelmintic activity against parasites located in other tissues, such as lungworms or arrested tissue larvae. msdvetmanual.com Specific data on pyrantel concentrations in other tissues like muscle, kidney, or fat in preclinical models are not extensively detailed in the available literature.
Comprehensive Analysis of Pyrantel Biotransformation Pathways
Phase II conjugation reactions represent a major pathway for detoxifying and eliminating xenobiotics and their metabolites. One such pathway is the formation of mercapturic acids, which begins with the conjugation of an electrophilic compound with glutathione (B108866) (GSH). mdpi.comnih.gov While a study in rats investigated the effect of pyrantel administration on the concentration of reduced glutathione and related enzymes, it did not analyze for the formation of pyrantel-glutathione conjugates. nih.gov Direct evidence from preclinical models demonstrating that pyrantel or its Phase I metabolites undergo conjugation with glutathione to form mercapturic acids has not been reported.
The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is the primary system responsible for Phase I oxidative metabolism of a vast number of drugs. mdpi.com Research in animal models suggests an interaction between pyrantel and this enzyme system. A study in rats found that intoxication with pyrantel embonate led to a decrease in the total content of hepatic cytochrome P450. researchgate.net This finding indicates that pyrantel interacts with the CYP system, though it does not identify the specific CYP isoforms responsible for its metabolism. Further in vitro studies using liver microsomes and recombinant CYP enzymes would be necessary to pinpoint the specific enzymes involved in pyrantel's biotransformation.
Elucidation of Excretion Mechanisms and Routes in Animal Species
The excretion of pyrantel and its metabolites varies significantly across different animal species, influenced by the salt form administered and the physiological characteristics of the species. Research in preclinical models has established that the primary routes of elimination are through feces and urine, with the balance between these pathways differing notably between ruminants and monogastric animals. merckvetmanual.commsdvetmanual.com
In monogastric species such as dogs and pigs, a considerable portion of the administered dose is absorbed and subsequently excreted renally as metabolites. merckvetmanual.comparasitipedia.net Studies have shown that in dogs, approximately 40% of the dose is eliminated in the urine, predominantly in the form of metabolites resulting from rapid hepatic metabolism. merckvetmanual.comparasitipedia.netmerckvetmanual.com Similarly, in pigs, around 34% of the administered pyrantel is excreted via the urinary route, also mostly as metabolites. parasitipedia.net
Conversely, in ruminants like cattle, fecal excretion is the dominant pathway. merckvetmanual.commsdvetmanual.com In these species, about 70% of the administered dose is excreted in the feces, largely as the unchanged parent compound. parasitipedia.net This is attributed to lower gastrointestinal absorption of pyrantel salts in ruminants compared to monogastric animals. msdvetmanual.com
The formulation of the compound, particularly the salt form, plays a crucial role in its absorption and subsequent excretion pattern. Pyrantel pamoate, being almost insoluble in water, exhibits poor absorption from the gastrointestinal tract. core.ac.uknih.gov This characteristic leads to the majority of the drug passing through the digestive system unchanged and being excreted in the feces. nih.govpatsnap.com This is a consistent finding across multiple species, including cats and donkeys. nih.govnih.gov In donkeys administered pyrantel pamoate, high concentrations of the drug were recovered from fecal samples. core.ac.uknih.gov The limited systemic absorption of the pamoate salt ensures that the compound remains concentrated within the gastrointestinal tract, where it exerts its anthelmintic effect. patsnap.com
The table below summarizes the primary excretion routes and the extent of elimination observed in various preclinical models.
| Animal Species | Primary Excretion Route | Percentage of Dose Excreted | Form of Excreted Compound |
| Dogs | Urine | ~40% | Mostly metabolites |
| Pigs | Urine | ~34% | Mostly metabolites |
| Cattle | Feces | ~70% | Mainly unchanged pyrantel |
| Donkeys | Feces | High concentrations detected | Unchanged pyrantel (pamoate salt) |
| Cats | Feces | Majority of dose | Largely unchanged pyrantel (pamoate salt) |
Application of Physiologically-Based Pharmacokinetic (PBPK) Modeling in Pyrantel Research
Physiologically-Based Pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in humans and other animal species. wikipedia.org These models integrate data on the physiological and anatomical structure of the organism with the physicochemical properties of the drug to simulate its behavior in the body. epa.govresearchgate.net In veterinary medicine, PBPK models are valuable tools for drug development, enabling researchers to screen drug candidates, optimize formulations, and ensure the safety of target species. nih.gov They are particularly useful for predicting drug residue levels in food-producing animals and for establishing appropriate withdrawal intervals. researchgate.netmdpi.com
While PBPK modeling has been successfully applied to various veterinary drugs, including other anthelmintics like ivermectin, its specific application to pyrantel research is not extensively documented in the available scientific literature. nih.govuiowa.edu PBPK models are developed using a wealth of data, including blood flow rates, organ volumes, and metabolic rates, to create a mechanistic description of drug disposition. epa.gov
The development of a PBPK model for pyrantel could offer significant benefits for both companion and food-producing animals. Such a model could be used to:
Predict pyrantel concentrations in various tissues over time.
Extrapolate pharmacokinetic data across different species, reducing the need for extensive animal testing.
Simulate the effects of different dosage forms (e.g., tartrate vs. pamoate) on systemic exposure and gastrointestinal concentration.
Assess the impact of physiological conditions, such as age or disease state, on the drug's pharmacokinetics.
Aid in the determination of withdrawal times for pyrantel in livestock to ensure food safety.
Despite the clear potential advantages, dedicated PBPK models for pyrantel have not been a prominent feature of published research. The further application of this modeling technique could provide a more comprehensive understanding of pyrantel's pharmacokinetic profile and support its optimized use in veterinary medicine.
Structure Activity Relationship Sar of Pyrantel and Its Analogues
Elucidation of Key Structural Motifs for Anthelmintic Efficacy
The core structure of pyrantel (B1679900) is essential for its function as a selective agonist of nematode nAChRs, leading to the spastic paralysis of the worm. The key structural motifs responsible for its anthelmintic efficacy have been identified through comparative analysis of pyrantel and its analogues.
The fundamental components required for activity include:
A Tetrahydropyrimidine (B8763341) Ring: This cyclic amidine moiety is a crucial pharmacophore. The protonated form of this ring at physiological pH is believed to mimic the quaternary ammonium (B1175870) group of the natural neurotransmitter, acetylcholine (B1216132) (ACh), allowing it to bind to the nAChR.
An Ethylene Bridge: A two-carbon linker connects the tetrahydropyrimidine ring to the heterocyclic side group.
A Thiophene (B33073) Ring: This aromatic side chain is a key feature of pyrantel. It contributes to the binding affinity and efficacy of the molecule at the receptor site. The specific nature of this group can be modified to alter the spectrum of activity, as seen in analogues like morantel (B1676740) and oxantel (B1663009).
The combination of the cationic tetrahydropyrimidine head and the specific aromatic side chain allows for potent and selective activation of nematode muscle nAChRs, which is the basis of its therapeutic effect.
SAR Studies of Tetrahydropyrimidine Derivatives (e.g., Morantel, Oxantel)
Analysis of pyrantel analogues, such as morantel and oxantel, provides significant insight into the SAR of tetrahydropyrimidine anthelmintics. These compounds share the same tetrahydropyrimidine core but differ in the substitution on the aromatic ring, which leads to variations in their activity and selectivity.
Morantel: This analogue is structurally very similar to pyrantel, featuring a methyl group added to the thiophene ring. This modification results in similar biological activity, and morantel is also used as a broad-spectrum anthelmintic. It acts as a nicotinic agonist, causing spastic paralysis in worms in a manner analogous to pyrantel. sheepandgoat.com
Oxantel: In oxantel, the thiophene ring of pyrantel is replaced by a hydroxylated phenyl group (a phenol). This seemingly minor change significantly alters its anthelmintic spectrum. Oxantel displays much higher efficacy against the whipworm Trichuris spp. compared to pyrantel. nih.gov Research has shown that oxantel is a potent, full agonist of a novel and distinct nAChR subtype in Trichuris suis, termed the O-AChR subtype. nih.gov Pyrantel, in contrast, only moderately activates this specific receptor. nih.gov
Further SAR studies on oxantel analogues have explored how different substituents on the phenyl ring influence modulatory selectivity at different neuronal nAChR subtypes. For instance, replacing the hydroxyl group with a fluoro group was found to significantly enhance the potentiation of ACh-evoked currents at the α3β2 receptor while decreasing negative modulation at the α4β2 receptor, thereby creating a selective positive allosteric modulator (PAM) for the α3β2 subtype. acs.org
| Compound | Key Structural Difference from Pyrantel | Primary Activity Spectrum | Receptor Selectivity Note |
|---|---|---|---|
| Pyrantel | Reference compound (Thiophene ring) | Broad-spectrum (Roundworms, Hookworms) | Agonist of L-subtype nAChRs in Ascaris. plos.org |
| Morantel | Methyl group on the thiophene ring | Broad-spectrum, similar to pyrantel | Acts as a nicotinic agonist causing spastic paralysis. sheepandgoat.com |
| Oxantel | Thiophene ring replaced by a hydroxyphenyl group | Narrow-spectrum (highly effective against Trichuris trichiura) | Potent agonist of a novel O-AChR subtype in whipworms. nih.gov |
Molecular Determinants of Pyrantel Selectivity and Efficacy in Receptor Binding (e.g., Glutamic Acid in Loop B, Glutamine in Loop D)
The selective toxicity of pyrantel against nematodes over their mammalian hosts is a result of subtle but critical differences in the amino acid composition of their respective nAChRs. The agonist binding site of nAChRs is located at the interface between two adjacent subunits and is composed of several loops of amino acids, referred to as Loops A-C on the "principal" face and Loops D-F on the "complementary" face. nih.gov
Research has identified specific amino acid residues within these loops that are key molecular determinants of pyrantel's selective action. A crucial factor in the differential activation of AChR subtypes by pyrantel lies in the amino acid composition of the complementary binding face. nih.govconicet.gov.ar
Glutamine in the Complementary Face (Loop D/E region): Studies using model nAChRs (such as the α7 receptor) have shown that the identity of an amino acid at a specific position (position 57 in the α7 receptor) is a primary determinant of pyrantel's efficacy. nih.govconicet.gov.ar
When a glutamine residue is present at this position, as is found in receptors that are sensitive to pyrantel, the drug acts as a potent, full agonist . conicet.gov.ar
Conversely, when this position is occupied by a glycine residue, as is the case in the mammalian muscle nAChR, pyrantel behaves as a very weak partial agonist . nih.govconicet.gov.ar
Molecular and Genetic Mechanisms of Anthelmintic Resistance to Pyrantel
Global Epidemiology and Emergence of Pyrantel (B1679900) Resistance in Helminth Populations
Anthelmintic resistance is a significant and escalating threat in veterinary medicine, compromising the control of parasitic nematodes in livestock and companion animals. Pyrantel resistance is now a widespread phenomenon, documented in numerous helminth species across various geographical regions.
In equine medicine, resistance in cyathostomin populations (small strongyles) is highly prevalent worldwide. First documented in 1996, resistance to the pyrimidine (B1678525) class of drugs, including pyrantel, has become increasingly common, with some reports indicating that over 90% of studied cyathostomin populations exhibit resistance. This issue is widespread in the United States, Canada, and several European countries, including the United Kingdom, Germany, Italy, and Sweden.
In companion animals, pyrantel resistance in the canine hookworm, Ancylostoma caninum, is an emerging concern. The first confirmed report of drug resistance in a helminth parasite of dogs involved a pyrantel-resistant A. caninum isolate in Australia, which showed a mere 25.7% efficacy. Since then, multiple drug-resistant A. caninum, including resistance to pyrantel, has been identified as a significant problem in the United States, particularly associated with racing greyhounds.
Resistance has also been documented in gastrointestinal nematodes of small ruminants. The barber's pole worm, Haemonchus contortus, a highly pathogenic parasite of sheep and goats, has developed resistance to most major anthelmintic classes, including the imidazothiazoles and tetrahydropyrimidines (the class which includes pyrantel). While pyrantel can be effective against susceptible strains of H. contortus, the potential for resistance development necessitates careful management. The global spread of resistance is a classic example of evolutionary pressure, where frequent drug administration selects for parasites carrying resistance-conferring genes.
Global Prevalence of Pyrantel Resistance in Key Helminth Species
| Helminth Species | Host Animal | Reported Regions with Resistance | Significance |
|---|---|---|---|
| Cyathostomins (Small Strongyles) | Horses | USA, Canada, UK, Germany, Italy, Sweden, Brazil, Australia, New Zealand | Highly prevalent and widespread, often exceeding 90% in studied populations. |
| Ancylostoma caninum (Canine Hookworm) | Dogs | Australia, USA, Portugal | Emerging threat, with multi-drug resistance reported, especially in greyhound populations. |
| Haemonchus contortus (Barber's Pole Worm) | Sheep & Goats | Global, with reports from Asia, South Africa, and the Americas | Widespread multi-drug resistance, including to pyrantel's drug class. |
Genetic Alterations in Parasitic Nicotinic Acetylcholine (B1216132) Receptors
The primary mechanism of resistance to pyrantel involves genetic modifications of its target, the nAChR. These pentameric ligand-gated ion channels are composed of various subunits, and alterations in these subunits can significantly reduce the binding affinity or functional consequences of pyrantel, thereby diminishing its paralytic effect.
A key mechanism conferring resistance is the reduced expression of essential nAChR subunit genes. Studies in pyrantel-resistant isolates of Ancylostoma caninum have revealed significantly lower transcription levels of the genes encoding the putative pyrantel receptor subunits. This downregulation leads to a lower density of target receptors on the muscle cell surface, rendering the worm less sensitive to the drug.
Research on the related cholinergic agonist, levamisole (B84282), in Haemonchus contortus has provided further insight. Levamisole-resistant isolates consistently show a downregulation of the Hco-unc-63a gene in adult worms. Furthermore, reduced expression of Hco-unc-29 paralogs has also been observed in resistant isolates. Given that subunits like UNC-29, UNC-38, and UNC-63 are critical components of the levamisole/pyrantel-sensitive nAChR, their reduced expression is a direct cause of the resistance phenotype. This change effectively reduces the number of functional targets available for pyrantel to act upon.
The precise interaction between pyrantel and the nAChR binding pocket is dependent on specific amino acid residues. Changes to these residues, resulting from single nucleotide polymorphisms (SNPs) in the encoding genes, can drastically alter drug sensitivity.
The Caenorhabditis elegans model has been instrumental in identifying critical residues. For effective binding and channel activation, pyrantel requires the presence of a glutamate residue at position 153 (E153) and a glutamine residue at position 57 (Q57) on the complementary subunit binding site of the nAChR. The E153 residue is critical for the action of both levamisole and pyrantel, while the Q57 residue appears to be a specific structural requirement for pyrantel.
A substitution of these crucial amino acids, for instance, to a glycine, which is found in mammalian muscle nAChRs, would be predicted to confer high levels of resistance. This difference in amino acid requirements could explain observations in some parasite species, such as Oesophagostomum dentatum, where resistance to pyrantel can be acquired without concurrent resistance to levamisole. Therefore, SNPs leading to substitutions at these key positions are strong candidates for molecular markers of pyrantel resistance.
The functional and pharmacological diversity of nAChRs is generated by the assembly of different subunit combinations, creating distinct receptor subtypes. Resistance can emerge from a shift in the balance of these receptor subpopulations. For example, some nAChR subtypes may have a naturally lower affinity for pyrantel.
Studies on Ascaris suum have demonstrated that the stoichiometry of just two subunits, Asu-UNC-38 and Asu-UNC-29, can create pharmacologically distinct receptors. By varying the expression ratio of these two subunits, receptors can be formed that are preferentially sensitive to pyrantel or to the related drug oxantel (B1663009). This suggests that a resistant parasite could potentially alter the relative expression of different nAChR subunit genes, leading to a predominance of receptor subtypes that are less sensitive to pyrantel. This shift in receptor population dynamics represents a sophisticated mechanism of adaptation, allowing the parasite to maintain cholinergic function while reducing its susceptibility to a specific anthelmintic.
Role of Efflux Transporters (e.g., P-glycoproteins) in Resistance Phenotypes
Beyond modifications at the target site, parasites have evolved mechanisms to reduce the intracellular concentration of anthelmintics. P-glycoproteins (P-gps), members of the ATP-binding cassette (ABC) transporter superfamily, function as efflux pumps that actively transport a wide range of xenobiotics out of cells.
Overexpression of P-gp has been implicated in resistance to several classes of anthelmintics. These transporters are located in the parasite's intestine and other tissues, where they can limit the absorption and increase the elimination of drugs like pyrantel, preventing them from reaching their nAChR targets in the muscle cells at a sufficient concentration. While much of the research has focused on macrocyclic lactones and benzimidazoles, the broad substrate specificity of many P-gps suggests they are a plausible mechanism for contributing to pyrantel resistance, likely as part of a multifactorial resistance phenotype.
Contribution of Enhanced Drug Metabolism to Resistance Development
Increased metabolic detoxification is another non-target-site mechanism that can contribute to anthelmintic resistance. Parasites possess enzymatic systems, analogous to the cytochrome P450 systems in vertebrates, that can metabolize and deactivate drugs.
Polygenic and Species-Specific Resistance Mechanisms
The development of resistance to pyrantel in parasitic nematodes is a complex phenomenon, understood to be both polygenic and species-specific. This complexity arises from the involvement of multiple genes and the variation in these genetic factors among different parasite species. Research into the molecular and genetic underpinnings of this resistance has highlighted the crucial role of nicotinic acetylcholine receptor (nAChR) subunit genes.
The primary mechanism of action for pyrantel involves its function as a selective agonist at nematode nAChRs, leading to spastic paralysis and subsequent expulsion of the parasite from the host. Consequently, alterations in the genes encoding the subunits of these receptors are a focal point for resistance studies. In the free-living nematode Caenorhabditis elegans, a model organism for studying anthelmintic resistance, several nAChR subunit genes, including unc-29, unc-38, and unc-63, have been identified as essential components of the pyrantel-sensitive receptor.
In parasitic nematodes, orthologs of these genes are key candidates in the investigation of pyrantel resistance. Studies have demonstrated that the genetic basis of resistance is not uniform across all parasite species, indicating a species-specific nature. For instance, within the cyathostomins, a group of equine nematodes, resistance to pyrantel has been specifically associated with certain species. Research has implicated Cylicocyclus nassatus and Cyathostomum catinatum as being involved in pyrantel resistance, suggesting that the genetic determinants of resistance may be more prevalent or pronounced in these species compared to others within the same parasitic group.
The polygenic nature of pyrantel resistance is supported by findings that multiple genes, and potentially various combinations of mutations within these genes, contribute to the resistance phenotype. It is hypothesized that resistance is not conferred by a single mutation but rather by the cumulative effect of several genetic alterations. This is exemplified in studies of the canine hookworm, Ancylostoma caninum, where pyrantel resistance has been linked to significant alterations in the transcription patterns of nAChR subunit genes.
In a comparative study of two A. caninum isolates with differing levels of pyrantel susceptibility, a highly resistant isolate exhibited significantly lower mRNA levels for the putative pyrantel receptor subunits AAR-29, AAR-38, and AAR-63 compared to an isolate with low-level resistance nih.gov. This suggests that a reduction in the expression of the target receptor subunits may be a key component of the resistance mechanism in this species. The lack of significant polymorphisms in the gene sequences themselves in this particular study points towards regulatory changes affecting gene expression as a potential driver of resistance.
The table below summarizes key research findings related to the polygenic and species-specific nature of pyrantel resistance.
| Parasite Species | Implicated Genes/Mechanisms | Key Findings |
| Cylicocyclus nassatus | Nicotinic acetylcholine receptor subunit genes | Identified as a species associated with pyrantel resistance in equines. biorxiv.orgpeercommunityjournal.orgresearchgate.netresearchgate.net |
| Cyathostomum catinatum | Nicotinic acetylcholine receptor subunit genes | Another cyathostomin species implicated in equine pyrantel resistance. |
| Ancylostoma caninum | Reduced transcription of nAChR subunit genes (AAR-29, -38, -63) | A highly pyrantel-resistant isolate showed significantly lower mRNA levels of these subunits compared to a low-resistance isolate, suggesting a role for altered gene expression in the resistance mechanism. nih.govuq.edu.au |
| Ascaris suum | Mutations in Asu-UNC-29 and Asu-UNC-38 | Resistance to cholinergic anthelmintics, including pyrantel, is associated with mutations in these nAChR subunit-encoding genes. peercommunityjournal.org |
Methodologies for Resistance Detection and Characterization
The accurate detection and characterization of pyrantel resistance are crucial for effective parasite control strategies. A variety of methodologies, ranging from in vitro bioassays to molecular genetic techniques, have been developed and are utilized for this purpose. These methods provide valuable insights into the prevalence and mechanisms of resistance within parasite populations.
In Vitro Diagnostic Assays (e.g., Larval Motility, Egg Hatch, Larval Development)
In vitro assays offer a practical alternative to in vivo tests for assessing the susceptibility of nematode populations to pyrantel. These laboratory-based methods measure the effect of the drug on different life stages of the parasite under controlled conditions. Common in vitro assays include the Larval Motility Assay (LMA), the Egg Hatch Assay (EHA), and the Larval Development Test (LDT).
The Larval Motility Assay (LMA) evaluates the effect of pyrantel on the motility of third-stage larvae (L3). Larvae are incubated in varying concentrations of the drug, and their motility is subsequently assessed. A reduction in motility in the presence of the drug is indicative of susceptibility. This assay has been used to characterize pyrantel resistance in Ancylostoma caninum, where a highly resistant isolate demonstrated a significantly higher 50% inhibitory concentration (IC50) compared to a susceptible isolate uq.edu.au.
The Egg Hatch Assay (EHA) is primarily used for detecting resistance to benzimidazoles but has been explored for other anthelmintics as well. This assay measures the ability of nematode eggs to hatch in the presence of different drug concentrations.
The Larval Development Test (LDT) assesses the impact of pyrantel on the development of nematode larvae from the first to the third stage. Inhibition of larval development at specific drug concentrations can indicate resistance.
A more recently developed technique is the Larval Arrested Morphology Assay (LAMA) , which observes the morphological changes in infective larvae when exposed to pyrantel. In a study on A. caninum, a 17-fold shift in the in vitro IC50 values measured by LAMA was observed between two isolates with in vivo pyrantel efficacies of 28% and 71% biorxiv.org.
The table below presents a summary of research findings from in vitro diagnostic assays for pyrantel resistance.
| Assay Type | Parasite Species | Key Findings |
| Larval Motility Assay (LMA) / Larval Arrested Morphology Assay (LAMA) | Ancylostoma caninum | A highly pyrantel-resistant isolate showed an 18-fold higher IC50 value compared to a low-level resistance isolate. uq.edu.au |
| Larval Arrested Morphology Assay (LAMA) | Ancylostoma caninum | A 17-fold difference in IC50 values was observed between an isolate with 28% in vivo efficacy and one with 71% efficacy. biorxiv.org |
| In Vitro Motility Assay | Ancylostoma ceylanicum | Pyrantel demonstrated a steep dose-response curve, indicating rapid and significant effects at higher concentrations. nih.gov |
Molecular Genetic Profiling Techniques
Molecular genetic profiling techniques offer a more direct approach to detecting and characterizing anthelmintic resistance by identifying the specific genetic markers associated with it. While well-defined molecular markers for pyrantel resistance are not as established as for other drug classes like benzimidazoles, various molecular tools are employed to investigate the genetic basis of resistance.
Polymerase Chain Reaction (PCR)-based assays , such as Allele-Specific PCR (AS-PCR) and quantitative PCR (qPCR) , are valuable for detecting specific genetic variations. AS-PCR can be designed to selectively amplify alleles associated with resistance, allowing for their detection in a parasite population. Given that reduced transcription of nAChR subunit genes is implicated in pyrantel resistance in Ancylostoma caninum, qPCR can be a powerful tool to quantify the expression levels of these target genes in suspected resistant isolates.
Pyrosequencing is another molecular technique that allows for the quantitative analysis of single nucleotide polymorphisms (SNPs) in a population. This method can accurately determine the frequency of resistance-associated alleles, providing a sensitive measure of the prevalence of resistance. While specific SNPs for pyrantel resistance are still under investigation, pyrosequencing holds potential for future diagnostic applications as such markers are identified.
DNA metabarcoding , particularly of the internal transcribed spacer 2 (ITS-2) region of ribosomal DNA, has emerged as a powerful tool for species-specific identification within mixed nematode populations. This is particularly relevant for cyathostomins, where resistance to pyrantel is known to be species-specific. By sequencing the ITS-2 region from a population of larvae, researchers can identify the species composition and determine if species known to be associated with pyrantel resistance, such as Cylicocyclus nassatus, are prevalent. This technique allows for the monitoring of shifts in species composition following treatment, providing indirect evidence of species-specific resistance.
The table below outlines the application of various molecular genetic profiling techniques in the study of pyrantel resistance.
| Technique | Application in Pyrantel Resistance Research | Key Findings/Potential |
| Quantitative PCR (qPCR) | Quantification of nAChR subunit gene expression. | Can detect the reduced transcription levels of genes like AAR-29, -38, and -63, which are associated with pyrantel resistance in Ancylostoma caninum. nih.gov |
| Pyrosequencing | Quantitative analysis of allele frequencies. | Offers a precise method for quantifying known resistance-associated SNPs, though specific pyrantel resistance SNPs are not yet widely established for routine diagnostics. nih.govslu.se |
| DNA Metabarcoding (ITS-2) | Identification of species composition in mixed infections. | Enables the identification of specific cyathostomin species, such as Cylicocyclus nassatus, that are associated with pyrantel resistance. |
| Allele-Specific PCR (AS-PCR) | Detection of specific resistance-associated alleles. | While not yet widely used for pyrantel resistance due to a lack of defined markers, it is a valuable tool for detecting known SNPs for other anthelmintics and has potential for future pyrantel resistance diagnostics. nih.govveterinaryworld.org |
Advanced Pharmaceutical Formulation Science of Pyrantel Hydrochloride
Exploration of Various Salt Forms and Their Physicochemical Implications for Formulation
The selection of an appropriate salt form is a critical determinant in the formulation development of pyrantel (B1679900), significantly influencing its physicochemical properties and, consequently, its therapeutic efficacy. The most commonly utilized salt forms are pyrantel pamoate and pyrantel tartrate, each possessing distinct characteristics that render them suitable for different formulation strategies. nih.govymaws.com
Pyrantel Pamoate , a yellow to tan crystalline powder, is characterized by its very low solubility in water. kemdikbud.go.idnih.gov This poor aqueous solubility is a key attribute, as it limits the systemic absorption of the drug from the gastrointestinal tract. nih.gov Consequently, a higher concentration of the active moiety remains within the gut lumen, the primary site of action against intestinal nematodes. This localized action is advantageous in treating intestinal parasitic infections. nih.gov The bioavailability of pyrantel from the pamoate salt is significantly lower than that of more soluble salts. nih.gov Studies in various animal species have confirmed the poor systemic absorption of the pamoate salt, with the majority of the dose being excreted unchanged in the feces. nih.gov
Pyrantel Tartrate , in contrast, is a more water-soluble salt of pyrantel. ymaws.com This increased solubility leads to a higher rate and extent of systemic absorption compared to the pamoate salt. nih.gov While this may be desirable for targeting parasites located outside the gastrointestinal tract, it can result in lower concentrations of the drug at the primary site of infection for common intestinal worms. The choice between the pamoate and tartrate salt, therefore, depends on the intended therapeutic target.
The physicochemical properties of these salts have direct implications for formulation design. The low solubility of pyrantel pamoate makes it suitable for solid oral dosage forms like tablets and suspensions, where rapid dissolution is not a prerequisite for its localized action. researchgate.net Conversely, formulations with the tartrate salt may require strategies to control its release and target it to the desired site of action.
A comparison of the key physicochemical properties of these salt forms is presented below:
| Property | Pyrantel Pamoate | Pyrantel Tartrate | Pyrantel Citrate (B86180) |
| Appearance | Yellow to tan solid ymaws.com | White crystals ymaws.com | Not specified |
| Water Solubility | Practically insoluble (<0.1 g/100 mL at 19°C) kemdikbud.go.id | More soluble than pamoate ymaws.com | More soluble than pamoate nih.gov |
| Bioavailability | Low (approx. 16% in pigs) nih.gov | Higher than pamoate | Higher than pamoate (approx. 41% in pigs) nih.gov |
| Molecular Weight | 594.68 g/mol ymaws.com | 356.39 g/mol ymaws.com | Not specified |
This table provides a comparative overview of the different salt forms of Pyrantel.
Rational Design and Development of Novel Pyrantel Delivery Systems
Targeted drug delivery to the colon offers a promising strategy for treating localized diseases of the colon and for the systemic delivery of drugs that are susceptible to degradation in the upper gastrointestinal tract. nih.gov For a drug like pyrantel pamoate, which acts locally within the intestine, colon-targeted formulations can ensure that the drug is released in the specific region where adult parasitic worms reside, potentially enhancing its efficacy. ijpbs.com
The development of colon-targeted systems for pyrantel pamoate has been explored using pH-sensitive polymers. ijpbs.com The rationale behind this approach is the physiological pH gradient along the gastrointestinal tract. The stomach has a highly acidic environment, which gradually becomes alkaline in the small intestine and then slightly acidic again in the colon. ualberta.ca By coating the drug with polymers that dissolve only at the specific pH of the colon, the drug can be protected from premature release in the stomach and small intestine. ualberta.ca
One study aimed to develop pH-sensitive tablets of pyrantel pamoate for local action in the proximal colon. ijpbs.com The goal was to minimize drug release in the stomach and small intestine and maximize it in the colon. ijpbs.com This approach can potentially improve patient compliance and reduce side effects by delivering the drug directly to the site of action. ijpbs.com Various strategies for colon-targeted drug delivery have been investigated, including the use of prodrugs, time-dependent systems, and microbially triggered systems. nih.gov The use of polymers that are specifically degraded by colonic bacteria is another innovative approach. ualberta.ca
While pyrantel is primarily administered orally for intestinal parasites, parenteral formulations may be necessary for systemic infections or in cases where oral administration is not feasible. Lyophilization, or freeze-drying, is a common technique used to improve the stability of drugs that are unstable in aqueous solutions. nih.gov This process involves freezing the drug solution and then removing the ice by sublimation under vacuum. nih.gov
The development of a lyophilized formulation for parenteral administration requires careful selection of excipients to ensure the stability and efficacy of the drug product. pharmaexcipients.com These excipients, known as lyoprotectants, protect the drug from degradation during the freezing and drying processes. nih.gov Common excipients used in lyophilized formulations include bulking agents, stabilizers, and buffers. researchgate.net
For a parenteral formulation, the drug must be sterile and free from pyrogens. biomanufacturing.org The development process involves pre-formulation studies to determine the drug's solubility and stability at different pH values. biomanufacturing.org Based on these studies, a suitable formulation containing the active pharmaceutical ingredient (API) and appropriate excipients is developed. The lyophilization cycle is then optimized to ensure the formation of an elegant and stable cake that can be easily reconstituted. nih.gov
Influence of Excipients and Formulation Components on Drug Performance
Excipients are crucial components of any pharmaceutical formulation, influencing the drug's stability, bioavailability, and manufacturability. Drug-excipient compatibility studies are essential during the pre-formulation phase to identify any potential physical or chemical interactions that could compromise the quality of the final product. journaljpri.com
In the context of pyrantel formulations, excipients play a significant role. For solid oral dosage forms of the poorly water-soluble pyrantel pamoate, excipients can influence the drug's dissolution rate and subsequent availability at the site of action. ijpbs.com For instance, in a study developing colon-targeted tablets, natural polymers like Okra Gum, Tamarindus Indica, and Gum Kondagogu were used. ijpbs.com Fourier-transform infrared spectroscopy (FTIR) studies confirmed that there were no incompatibilities between the drug and these excipients. ijpbs.com
For parenteral formulations, the choice of excipients is even more critical. Mannitol is a commonly used bulking agent in lyophilized formulations. nih.gov It provides an elegant cake structure and helps to prevent the collapse of the cake during freeze-drying. pharmaexcipients.com Poloxamer 188, a non-ionic surfactant, can be used as a solubilizing agent to enhance the solubility of poorly soluble drugs. researchgate.net The selection of a suitable buffer is also vital to maintain the pH of the formulation within a range where the drug is most stable. pharmaexcipients.com
The potential for excipients to cause drug degradation must be carefully evaluated. americanpharmaceuticalreview.com For example, some excipients may contain reactive impurities that can interact with the API. americanpharmaceuticalreview.com Therefore, thorough compatibility studies using techniques like differential scanning calorimetry (DSC) and HPLC are necessary to ensure the selection of appropriate excipients. sjf.edu
Stability Assessment and Degradation Kinetics in Pharmaceutical Formulations
Stability testing is a critical aspect of pharmaceutical development, ensuring that a drug product maintains its quality, safety, and efficacy throughout its shelf life. longdom.org Stability studies involve subjecting the formulation to various environmental conditions, such as temperature, humidity, and light, to assess its physical and chemical stability over time. chromatographyonline.com
For pyrantel formulations, stability-indicating analytical methods are essential to separate the intact drug from any degradation products that may form. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. ijpronline.com Forced degradation studies are conducted to intentionally degrade the drug under stress conditions (e.g., acidic, alkaline, oxidative, thermal, and photolytic stress). chromatographyonline.com These studies help to identify the potential degradation pathways and validate the stability-indicating nature of the analytical method. longdom.org
One study developed a stability-indicating RP-HPLC method for the simultaneous estimation of pyrantel pamoate and albendazole. The drugs were subjected to acid, base, peroxide, thermal, and photolytic degradation. The results showed that the drug was susceptible to degradation under these conditions, highlighting the importance of controlling storage conditions. The degradation kinetics can be studied to determine the rate at which the drug degrades under specific conditions, which is crucial for establishing the shelf life of the product. chromatographyonline.com
Advanced Analytical Chemistry Techniques for Pyrantel Quantification and Purity Assessment in Formulations
Accurate and reliable analytical methods are essential for the quality control of pyrantel formulations, ensuring that they meet the required specifications for identity, strength, quality, and purity. A variety of advanced analytical techniques are employed for the quantification and purity assessment of pyrantel in bulk drug substances and finished pharmaceutical products.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pyrantel. ijpsr.com Reversed-phase HPLC (RP-HPLC) methods have been developed for the simultaneous estimation of pyrantel pamoate with other drugs, such as praziquantel (B144689) and febantel. researchgate.net These methods are typically validated according to International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, linearity, and robustness. ijpsr.com The USP assay method for pyrantel pamoate utilizes a bare silica (B1680970) column. mtc-usa.com
Spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantification of pyrantel. brieflands.com Methods have been developed based on the reduction of ferric chloride by pyrantel and subsequent complexation with reagents like ferricyanide, 1,10-phenanthroline, or 2,2'-bipyridyl to form colored products that can be measured spectrophotometrically. brieflands.com
Electro-analytical methods , such as voltammetry and polarography, have also been developed for the determination of pyrantel pamoate. researchgate.net These techniques are based on the electrochemical behavior of the drug and can be highly sensitive and selective. researchgate.net
Other analytical techniques that have been used for the characterization of pyrantel pamoate include:
Powder X-ray Diffraction (XRD) : To study the crystalline structure. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups and study drug-excipient interactions. researchgate.net
Solid-State Nuclear Magnetic Resonance (NMR) : For structural characterization. researchgate.net
Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry) : To study the thermal behavior and stability of the drug and its formulations. researchgate.net
These advanced analytical techniques play a crucial role throughout the lifecycle of a pyrantel-containing pharmaceutical product, from formulation development and stability testing to routine quality control.
Chromatographic Methodologies (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Pyrantel in pharmaceutical dosage forms, often in combination with other anthelmintic agents. brieflands.cominnovareacademics.in Reversed-phase HPLC (RP-HPLC) is the most frequently employed mode, offering excellent resolution and sensitivity.
Various RP-HPLC methods have been developed for the simultaneous estimation of Pyrantel pamoate with other drugs. For instance, a method for Pyrantel pamoate and Albendazole uses a C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile (B52724) in an isocratic elution, detecting the analytes at 311 nm. pharmascholars.com Another validated method for Pyrantel pamoate, Praziquantel, and Febantel utilizes a C18 column with a mobile phase consisting of a buffer and acetonitrile mixture (60:40% v/v, pH 3.0) at a flow rate of 1 mL/min, with detection at 240 nm. rjptonline.org The retention time for Pyrantel pamoate in this system was found to be 5.970 minutes. rjptonline.org
The selection of the stationary phase, mobile phase composition, and detector wavelength is critical for achieving optimal separation and quantification. Common stationary phases include C8 and C18 columns. nih.govijpsr.com Mobile phases typically consist of a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol. pharmascholars.comrjptonline.org Detection is commonly performed using a PDA detector or a UV detector at a wavelength where Pyrantel exhibits significant absorbance, such as 220 nm, 240 nm, or 286 nm. innovareacademics.inrjptonline.orgijpsr.com
Validation of these HPLC methods, in accordance with International Conference on Harmonisation (ICH) guidelines, has demonstrated their linearity, precision, accuracy, and robustness for routine quality control analysis. innovareacademics.inpharmascholars.comijpsr.com
Table 1: Examples of HPLC Methods for Pyrantel Analysis
| Co-analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| Albendazole | BDS C18 (4.6 x 250mm, 5µ) | Orthophosphoric acid solution: Acetonitrile (50:50) | 1.0 | 311 | 2.161 |
| Praziquantel, Febantel | C18 (250 x 4.6mm, 5µm) | Buffer: Acetonitrile (60:40% v/v) pH 3.0 | 1.0 | 240 | 5.970 |
| Praziquantel | Phenomenex Luna C18 (250 mm × 4.6 mm, 5 μm) | Water: Acetonitrile (20:80) | 1.0 | 220 | 1.697 |
| Mebendazole | Shodex C8 | 0.05 M Monobasic sodium phosphate: Acetonitrile: Triethylamine (60:40:1.5, v/v), pH 6.8 | - | 290 | 6.41 (Pyrantel base) |
| Febantel | Hypersil BDS C18 (150 × 4.6 mm, 5 µ) | Acetonitrile: Phosphate buffer (gradient) pH 3.5 | 1.0 | 286 | 4.5 |
Spectroscopic Techniques (e.g., UV Spectrophotometry)
Spectroscopic methods, particularly UV-Visible spectrophotometry, provide a simpler and more cost-effective alternative to chromatography for the quantification of Pyrantel. These methods are often based on the inherent ultraviolet absorbance of the Pyrantel molecule or its ability to form colored complexes with specific reagents. brieflands.comijpsonline.com
Direct UV spectrophotometric methods involve measuring the absorbance of Pyrantel in a suitable solvent. The absorption maximum (λmax) for Pyrantel is typically observed around 314 nm. sielc.com A simple and specific UV spectrophotometric Area Under Curve (AUC) method has been developed for the determination of Pyrantel Pamoate in bulk and tablet dosage forms, with a linear range of 1.5-3.5 µg/ml. ijims.com
Visible spectrophotometric methods have also been established. These often involve a chemical reaction to produce a colored species that can be measured in the visible region. One such approach is based on the formation of a colored charge-transfer complex between the drug and chloranilic acid, with a λmax at 540 nm. ijpsonline.com Another method utilizes the reduction of the Folin-Ciocalteu (F-C) reagent by Pyrantel in an alkaline medium to form a blue-colored product with a λmax at 760 nm. ijpsonline.com Furthermore, methods based on the reduction of iron (III) by Pyrantel and subsequent complexation of the resulting iron (II) with reagents like ferricyanide, 1,10-phenanthroline, or 2,2'-bipyridyl have been reported, with absorbance maxima at 750 nm, 520 nm, and 530 nm, respectively. brieflands.com
These spectroscopic methods have been validated for linearity, precision, and accuracy, proving their suitability for routine quality control. brieflands.comijpsonline.comresearchgate.net
Table 2: Summary of Spectroscopic Methods for Pyrantel Analysis
| Method Type | Reagent(s) | Solvent/Medium | λmax (nm) | Linearity Range |
| UV Spectrophotometry (AUC) | - | Methanol | 231-241 | 1.5-3.5 µg/mL |
| Visible Spectrophotometry | Chloranilic acid | Chloroform | 540 | - |
| Visible Spectrophotometry | Folin-Ciocalteu (F-C) reagent | Aqueous (alkaline) | 760 | - |
| Visible Spectrophotometry | Iron (III) chloride, Ferricyanide | Aqueous | 750 | 3.0-35 µg/mL |
| Visible Spectrophotometry | Iron (III) chloride, 1,10-phenanthroline | Aqueous | 520 | 1.0-30 µg/mL |
| Visible Spectrophotometry | Iron (III) chloride, 2,2'-bipyridyl | Aqueous | 530 | 2.0-35 µg/mL |
| Visible Spectrophotometry | Phenol red | - | 430 | 0.02-0.5 µg/mL |
| Visible Spectrophotometry | Thymol blue | - | 420 | 0.05-0.8 µg/mL |
Environmental Fate and Ecotoxicological Research
Pathways of Pyrantel (B1679900) Introduction and Dissemination in Environmental Compartments (e.g., via Feces)
The primary route for the introduction of pyrantel into the environment is through the excreta of treated animals. Following administration, a substantial portion of the pyrantel salt, such as pyrantel pamoate, is not metabolized and is passed directly into the environment. Research indicates that as much as 60% of an ingested dose of pyrantel can be excreted unchanged in the feces of the treated animal. This makes animal manure a significant, non-point source of pyrantel residues in agricultural and pastoral ecosystems.
Once excreted, these residues are disseminated into various environmental compartments. Direct deposition of feces onto pastureland is a primary pathway. Furthermore, the common agricultural practice of collecting manure from housed animals and later spreading it on land as a natural fertilizer facilitates the broader distribution of pyrantel residues into soil and, subsequently, into aquatic systems through runoff and leaching.
Abiotic and Biotic Degradation Mechanisms in Environmental Matrices
The persistence of pyrantel in the environment is determined by its susceptibility to various degradation processes. These can be broadly categorized as abiotic (non-biological) and biotic (biological) mechanisms. While comprehensive environmental degradation data remains limited, forced degradation studies, which subject the compound to more severe conditions than typical environmental exposure, provide critical insights into its potential transformation pathways.
Photolytic degradation involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from sunlight. Hydrolytic degradation is a chemical reaction in which a water molecule breaks one or more chemical bonds. Forced degradation studies are instrumental in identifying potential degradation products that may arise under these conditions.
For pyrantel, such studies have identified potential transformation products, indicating its susceptibility to abiotic degradation. One identified mechanism is cis-trans isomerization, where the stable E-isomer of pyrantel is converted to its Z-isomer. Another potential degradation product identified is (E)-N-(3-methylaminopropyl)-2-thiopheneacrylamide, suggesting that cleavage and transformation of the molecule can occur. researchgate.net However, specific kinetic data, such as photolysis and hydrolysis half-lives under various environmental pH and light conditions, are not extensively documented in publicly available literature.
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, and is a crucial process for the removal of chemical residues from soil and water. Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), exist to determine the rate and extent of biodegradation in various environmental matrices. epa.govchimia.ch
The degradation pathways for pyrantel may involve the alteration of the thiophene (B33073) moiety or the pyrimidine (B1678525) function of the molecule. The formation of (E)-N-(3-methylaminopropyl)-2-thiopheneacrylamide in forced degradation studies suggests a potential pathway for microbial action. researchgate.net Despite the importance of this process, specific data on the biodegradation half-life (DT50) of pyrantel in different soil types or aquatic systems under aerobic or anaerobic conditions is not widely available. The rate of biodegradation is influenced by numerous factors, including soil type, organic matter content, temperature, moisture, and the composition of the microbial community.
| Potential Degradation Products of Pyrantel | Degradation Pathway |
| Z-isomer of pyrantel | Isomerization |
| (E)-N-(3-methylaminopropyl)-2-thiopheneacrylamide | Cleavage and Transformation |
| Data derived from forced degradation studies. researchgate.net |
Sorption and Transport Phenomena in Soil and Sediment Systems (e.g., Manganese Oxide Interactions, Natural Organic Matter Influence)
The mobility and bioavailability of pyrantel in the environment are heavily influenced by sorption processes, which dictate whether the compound remains dissolved in water or binds to soil and sediment particles. Key environmental components influencing this behavior include mineral oxides and natural organic matter (NOM).
Research into the interaction between pyrantel pamoate and synthetic birnessite, a common manganese oxide mineral found in soils and sediments, reveals important sorption phenomena. Studies show that while the pamoate moiety of the salt is oxidized by manganese oxide, the pyrantel base itself is not transformed. Instead, pyrantel demonstrates significant adsorption onto the surface of the manganese oxide. This sorption is more pronounced after the pamoate has been degraded, as the pamoate and its transformation products can initially increase the solubility of pyrantel, thus inhibiting its binding.
The presence of natural organic matter has a dual and competing effect on pyrantel's fate. NOM can adsorb onto the surface of manganese oxides, competing with pyrantel for reactive binding sites and thereby reducing its sorption. Concurrently, dissolved NOM can enhance the water solubility of pyrantel, further hindering its adsorption to soil particles and potentially increasing its mobility in the environment.
| Factor | Influence on Pyrantel Sorption | Mechanism |
| Manganese Oxides (e.g., Birnessite) | Increases Sorption | Adsorption of the pyrantel molecule onto the mineral surface. |
| Natural Organic Matter (NOM) - Adsorbed | Decreases Sorption | Competition for reactive binding sites on mineral surfaces. |
| Natural Organic Matter (NOM) - Dissolved | Decreases Sorption | Enhances the water solubility of pyrantel, reducing its tendency to bind to particles. |
Environmental Risk Assessment Methodologies for Pyrantel Residues
The environmental risk assessment (ERA) for veterinary medicinal products like pyrantel is a structured, regulatory process designed to evaluate potential harm to the environment. This process is typically conducted in a tiered or phased approach to ensure that the level of investigation is proportional to the potential for environmental exposure.
Phase I of the assessment is an initial screening step. It focuses on exposure assessment, considering factors such as the target animal, method of administration, and the potential for the drug to enter the environment. If the Predicted Environmental Concentration (PEC) in a specific compartment (e.g., soil) is below an established trigger value, the assessment may conclude that the risk is negligible, and no further testing is required. For parasiticides used in pasture animals, a direct pathway to the environment exists, often necessitating progression to the next phase.
Phase II is initiated if the trigger values in Phase I are exceeded. This phase involves a more detailed ecotoxicological assessment. It requires data on the compound's environmental fate (degradation, sorption) and its effects on a range of non-target organisms (e.g., aquatic invertebrates, soil organisms, plants).
The core of the Phase II assessment is the calculation of a Risk Quotient (RQ) . This is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). The PNEC is derived from ecotoxicity studies and represents the concentration below which adverse effects on the ecosystem are unlikely to occur.
RQ = PEC / PNEC
An RQ value of less than 1 suggests that the environmental risk is acceptable, while an RQ greater than 1 indicates a potential risk, which may require risk mitigation measures or could prevent the authorization of the product.
| Component | Description | Role in Risk Assessment |
| Phase I | Initial exposure-based screening. | Determines if further, more detailed assessment is necessary based on trigger values for environmental concentration. |
| Predicted Environmental Concentration (PEC) | The estimated concentration of a substance in an environmental compartment (e.g., soil, water). | Represents the exposure side of the risk equation. |
| Phase II | Detailed environmental fate and ecotoxicity testing. | Required if Phase I trigger values are exceeded; provides data on degradation, sorption, and effects. |
| Predicted No-Effect Concentration (PNEC) | The concentration of a substance below which adverse effects on the ecosystem are not expected. | Represents the effects/hazard side of the risk equation; derived from toxicity data with assessment factors. |
| Risk Quotient (RQ) | The ratio of PEC to PNEC. | Quantifies the environmental risk. An RQ > 1 indicates a potential for adverse environmental effects. |
Novel Therapeutic Applications and Research Frontiers of Pyrantel Hydrochloride
Computational Approaches in Pyrantel (B1679900) Drug Discovery and Design
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and mathematical approach to understanding the connection between the chemical structure of a molecule and its biological activity. The fundamental principle of QSAR is that the biological effect of a compound is directly related to its molecular structure and physicochemical properties. By establishing a mathematical model, QSAR studies can predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent and selective drug candidates.
While specific QSAR models exclusively developed for pyrantel hydrochloride are not extensively detailed in publicly available literature, the methodology has been applied to structurally related compounds, such as dihydropyrimidinone and pyrimidine (B1678525) derivatives, to explore their therapeutic potentials. These studies provide a framework for how QSAR could be applied to pyrantel analogs to explore novel therapeutic applications.
The process of developing a QSAR model involves several key steps:
Data Set Preparation : A series of compounds with known chemical structures and measured biological activities (e.g., anthelmintic potency) is selected.
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties.
Model Development : Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the descriptors with biological activity.
Model Validation : The predictive power of the model is rigorously tested to ensure its reliability and robustness.
In the context of this compound, a QSAR study would aim to identify the key structural features of the tetrahydropyrimidine (B8763341) core and its substituents that are crucial for its anthelmintic activity. The model could explore how modifications to the molecule affect its interaction with its biological target, the nicotinic acetylcholine (B1216132) receptor in nematodes.
Key molecular descriptors that are often considered in QSAR studies and would be relevant for analyzing pyrantel analogs include:
| Descriptor Category | Examples of Descriptors | Potential Relevance to Pyrantel Analogs |
| Electronic Descriptors | Dipole moment, Hammett constants, Partial charges | Influence the electrostatic interactions with the target receptor. |
| Steric Descriptors | Molecular volume, Surface area, Taft's constant | Determine the shape and size requirements for fitting into the receptor's binding site. |
| Hydrophobic Descriptors | LogP (Partition coefficient), Molar refractivity | Affect the compound's ability to cross biological membranes and reach its target. |
| Topological Descriptors | Connectivity indices, Wiener index | Describe the branching and connectivity of the molecular structure, which can influence binding affinity. |
| 3D Descriptors | H-bond donors/acceptors, Steric hindrance fields | Provide a three-dimensional understanding of the molecule's interaction with its biological target. |
By developing a robust QSAR model for pyrantel and its derivatives, researchers could virtually screen new chemical structures, prioritizing the synthesis and testing of compounds predicted to have enhanced activity or novel therapeutic effects. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates.
High-Throughput Screening and Lead Optimization
High-Throughput Screening (HTS) and subsequent lead optimization are cornerstone processes in modern drug discovery for identifying and refining novel therapeutic agents. These strategies are particularly vital in the search for new anthelmintics to combat parasitic diseases, where there is a pressing need for new drugs.
High-Throughput Screening (HTS)
HTS involves the rapid, automated testing of large and diverse compound libraries against a specific biological target to identify "hits"—compounds that demonstrate a desired activity. In the context of discovering novel applications for a compound like this compound or its analogs, HTS assays are designed to screen for activity against new targets or parasites.
A key challenge in anthelmintic screening is the development of objective, high-throughput methods to assess the effect of compounds on parasites. Modern approaches have moved beyond laborious and subjective manual observation of parasite motility. Novel HTS assays utilize real-time monitoring of parasite motility, allowing for the automated and quantitative assessment of a compound's efficacy.
An anthelmintic discovery pipeline often follows these steps:
Primary Screening : A large library of compounds is tested against a target parasite, such as a larval or adult stage of a nematode.
Hit Confirmation : Compounds that show activity ("hits") are re-tested to confirm their effects and eliminate false positives.
Dose-Response Analysis : Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 values).
Secondary and Tertiary Screening : Promising compounds are then tested against a broader range of parasites to determine their spectrum of activity.
Lead Optimization
Once a promising "hit" or "lead" compound is identified through HTS, the lead optimization phase begins. This iterative process involves the chemical modification of the lead structure to improve its drug-like properties. The goal is to transform a promising but imperfect lead into a preclinical drug candidate with an optimal balance of efficacy, safety, and pharmacokinetic properties.
For a lead compound derived from the pyrantel scaffold, optimization efforts would focus on several key areas:
Enhancing Potency and Efficacy : Medicinal chemists would synthesize analogs to improve the compound's interaction with its biological target, guided by Structure-Activity Relationship (SAR) analysis.
Improving Selectivity : Modifications are made to reduce off-target effects, thereby increasing the safety profile of the compound.
Optimizing Pharmacokinetic Properties (ADME) : The structure is refined to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ensuring it can reach its target in the body and remain there for an effective duration.
Reducing Toxicity : The chemical structure is altered to minimize any potential toxic effects.
Computational tools, including QSAR modeling, play a significant role in guiding the lead optimization process by predicting how structural changes will affect a compound's properties before it is synthesized. For instance, if a pyrantel analog shows promising activity but poor solubility, chemists would modify its structure to enhance solubility while trying to maintain its anthelmintic potency, a process that can be guided by predictive models. This synergy between experimental screening and computational design accelerates the journey from an initial hit to a viable drug candidate.
Q & A
Basic Research Questions
Q. What experimental models are considered standard for evaluating the anthelmintic efficacy of pyrantel hydrochloride in vivo?
- Methodological Answer : The porcine gastrointestinal nematode model is widely used, where fecal egg count reduction (FECR) and post-mortem parasite burden analysis are primary endpoints. For example, in controlled trials, pigs are administered this compound at 96 g/ton of feed, and efficacy is assessed by comparing ascarid populations in treated vs. control groups via necropsy . Rodent models (e.g., Syphacia obvelata in mice) are also employed for preliminary screening, with larval migration inhibition assays as a key metric.
Q. Which analytical methods are validated for quantifying this compound purity in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is the gold standard. The USP monograph for pyrantel pamoate (a related salt) specifies reverse-phase C18 columns and mobile phases containing acetonitrile:buffer mixtures. For hydrochloride salts, ion-pair chromatography may enhance resolution. Validation follows ICH Q2(R1) guidelines, including linearity (1–150 µg/mL), precision (RSD <2%), and recovery (98–102%) .
Q. How do researchers address variability in this compound solubility during in vitro assays?
- Methodological Answer : Solubility is pH-dependent due to the compound’s weak base properties (pKa ~8.5). Pre-saturation in simulated gastric fluid (pH 1.2–3.0) or use of co-solvents like polyethylene glycol 400 (PEG-400) at ≤10% v/v can mitigate variability. Centrifugation (10,000 rpm, 10 min) followed by supernatant filtration (0.22 µm) ensures consistent drug concentrations in larval motility assays .
Advanced Research Questions
Q. How should researchers design studies to resolve contradictory efficacy data between this compound and levamisole in mixed helminth infections?
- Methodological Answer : Contradictions often arise from differences in parasite species susceptibility or drug interaction effects. A factorial design with four treatment groups (pyrantel alone, levamisole alone, combination, placebo) is recommended. FECR and adult worm counts should be stratified by species (e.g., Ascaris suum vs. Oesophagostomum spp.). Statistical models (e.g., generalized linear mixed models) must account for clustering within hosts and adjust for baseline egg counts .
Q. What strategies are effective for characterizing and mitigating this compound degradation products under accelerated stability conditions?
- Methodological Answer : Forced degradation studies (40°C/75% RH for 6 months) identify major degradants. Liquid chromatography–mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) profiles degradants, while toxicity is assessed via C. elegans lethality assays. Stabilizers like citric acid (0.1% w/w) or vacuum-sealed packaging reduce hydrolysis and oxidation .
Q. How can in vitro–in vivo correlation (IVIVC) models be optimized for this compound in resistance studies?
- Methodological Answer : Larval development inhibition (LDI) assays (in vitro) and FECR (in vivo) data are correlated using nonlinear regression (e.g., Weibull model). Resistance thresholds are defined as <90% FECR with 95% confidence intervals. Genotyping resistant isolates for β-tubulin mutations (e.g., F167Y in Parascaris spp.) enhances IVIVC validity by linking phenotypic and molecular markers .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are appropriate for analyzing time-dependent anthelmintic effects in longitudinal trials?
- Methodological Answer : Survival analysis (Kaplan-Meier with log-rank tests) evaluates time-to-egg reappearance post-treatment. Mixed-effects models account for repeated measures and covariates like host age or co-infections. Bootstrapping (1,000 iterations) estimates uncertainty in efficacy metrics .
Q. How should researchers validate novel this compound formulations (e.g., hydrogels) for transdermal delivery?
- Methodological Answer : Franz diffusion cells with porcine skin (500 µm thickness) assess permeation flux (Jss) and lag time. In vivo validation uses pharmacokinetic sampling (plasma/tissue HPLC-MS). Accelerated stability testing (ICH Q1A) ensures excipient compatibility. Rheological profiling (oscillatory shear at 25–37°C) confirms hydrogel integrity under storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
